molecular formula C16H34Cl2N2O4 B1618033 Suxethonium Chloride CAS No. 54063-57-9

Suxethonium Chloride

Número de catálogo: B1618033
Número CAS: 54063-57-9
Peso molecular: 389.4 g/mol
Clave InChI: BHCKTCGQZMCGAB-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El cloruro de suxethonio se puede sintetizar mediante la esterificación del ácido succínico o el anhídrido succínico. El proceso implica el uso de disolventes eutécticos profundos como catalizadores, disolventes y materiales de partida. Las condiciones óptimas para esta síntesis de un solo paso incluyen ácido succínico o anhídrido succínico (1 equivalente), cloruro de colina (4 equivalentes), cloruro de zinc (4 equivalentes) y ácido sulfúrico (0.2 equivalentes) a 150 °C durante 2 horas .

Métodos de Producción Industrial: En entornos industriales, el cloruro de suxethonio se produce como un polvo liofilizado, lo cual es ventajoso para el almacenamiento y el transporte, especialmente en entornos donde la refrigeración no es factible .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de suxethonio se somete a hidrólisis, lo que lleva a la formación de ácido succínico como producto principal de degradación . También participa en reacciones de despolarización en la unión neuromuscular.

Reactivos y Condiciones Comunes:

    Hidrólisis: El agua y el calor son condiciones comunes para la hidrólisis.

    Despolarización: Implica la interacción con los receptores de acetilcolina en la unión neuromuscular.

Productos Principales:

Aplicaciones Científicas De Investigación

Medical Uses

1. Anesthesia
Suxethonium chloride is primarily utilized in anesthesia to induce short-term paralysis, which is crucial for procedures requiring tracheal intubation. Its rapid onset (typically within 30 seconds) and brief duration of action (approximately 5-10 minutes) make it particularly valuable in emergency situations where quick airway management is necessary .

2. Electroconvulsive Therapy (ECT)
The compound is also employed as the sole muscle relaxant during electroconvulsive therapy. Its fast-acting nature helps minimize the risk of complications associated with muscle contractions during the procedure .

3. Intensive Care
In critical care settings, suxethonium is used to facilitate mechanical ventilation in patients who require sedation and paralysis to ensure adequate ventilation and prevent respiratory complications .

Pharmacological Properties

This compound acts by binding to acetylcholine receptors at the neuromuscular junction, leading to initial muscle contraction followed by paralysis due to receptor desensitization. It is rapidly hydrolyzed by plasma butyrylcholinesterase, which accounts for its short duration of action .

Case Study 1: Intentional Injection for Self-Harm

A notable case involved a healthcare worker who intentionally injected herself with this compound, leading to respiratory arrest. Despite the severity of the situation, prompt resuscitation and targeted temperature management resulted in her recovery without neurological deficits . This case highlights the potential for misuse of anesthetic agents and underscores the importance of monitoring healthcare professionals' access to such drugs.

Case Study 2: Hyperkalemia Induced by Suxethonium

Another significant concern associated with suxethonium use is hyperkalemia, particularly in patients with specific risk factors such as burns or muscular dystrophies. A review of cases revealed that patients with major burns experienced dangerous increases in serum potassium levels following administration of succinylcholine, which led to cardiac arrest in some instances . This necessitates careful screening of patients prior to administration.

Safety Considerations

While this compound is generally safe for use in most patients, specific populations are at increased risk for adverse reactions, including hyperkalemia and anaphylaxis. Reports have documented severe allergic reactions in previously sensitized individuals, emphasizing the need for thorough patient history assessments before administration .

Data Table: Summary of Applications

ApplicationDescriptionKey Benefits
AnesthesiaInduces short-term paralysis for intubationRapid onset and short duration
Electroconvulsive TherapyMuscle relaxation during ECTMinimizes complications from muscle contractions
Intensive CareFacilitates mechanical ventilationEnsures adequate ventilation

Actividad Biológica

Suxethonium chloride, commonly known as succinylcholine, is an ultra-short-acting depolarizing neuromuscular blocking agent widely used in clinical anesthesia for rapid muscle relaxation. Its biological activity is primarily characterized by its mechanism of action at the neuromuscular junction, pharmacokinetics, and potential adverse effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

This compound acts as an agonist at the motor end plate, mimicking acetylcholine. It binds to nicotinic receptors on the motor end plate, leading to depolarization and subsequent flaccid paralysis of skeletal muscles. The drug's effect is classified into two phases:

  • Phase I Block : Characterized by initial depolarization and muscle fasciculations, followed by paralysis.
  • Phase II Block : Occurs with prolonged exposure, leading to desensitization of the receptors and a longer duration of paralysis.

The rapid onset of action (within 30 seconds) and short duration (approximately 5-10 minutes) are due to its quick hydrolysis by plasma cholinesterase into succinylmonocholine and choline .

Absorption and Distribution

Suxethonium is administered intravenously or intramuscularly. After IV administration, complete muscle relaxation occurs within 0.5 to 1 minute, while IM administration results in onset within 2-3 minutes . The drug crosses the placenta but is generally found in small amounts in fetal circulation.

Elimination

Approximately 90% of suxethonium is hydrolyzed by plasma cholinesterase, with about 10% excreted unchanged in urine . Variations in plasma cholinesterase activity can significantly affect drug metabolism and duration of action.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Onset of ActionIV: 0.5-1 min; IM: 2-3 min
Duration of Action5-10 min (IV); up to 30 min (IM)
HydrolysisBy plasma cholinesterase
Excretion~10% unchanged in urine

Biological Activity and Clinical Applications

This compound is primarily used for:

  • Rapid Sequence Intubation : Facilitating quick intubation in emergency settings.
  • Surgical Procedures : Providing muscle relaxation during surgeries.

Case Studies

  • Prolonged Neuromuscular Blockade : A study reported a patient with atypical plasma cholinesterase genotype who experienced prolonged neuromuscular blockade following suxethonium administration. Genetic testing revealed mutations associated with reduced enzyme activity, emphasizing the importance of genetic screening prior to administration .
  • Adverse Effects : In another case study involving patients with severe infections or burns, prolonged effects were noted due to decreased cholinesterase activity. This highlights the need for careful monitoring in such populations .

Adverse Effects and Considerations

Despite its efficacy, this compound can lead to several adverse effects:

  • Bradycardia : Notable in some patients during administration.
  • Histamine Release : Potential for hypotension and bronchospasm.
  • Malignant Hyperthermia : A rare but serious reaction requiring immediate intervention.
  • Prolonged Neuromuscular Blockade : Particularly in individuals with genetic variations affecting cholinesterase activity or conditions like liver disease .

Table 2: Adverse Effects of this compound

Adverse EffectDescription
BradycardiaDecreased heart rate
Histamine ReleaseCan cause hypotension
Malignant HyperthermiaLife-threatening condition
Prolonged BlockadeDue to low cholinesterase activity

Propiedades

Número CAS

54063-57-9

Fórmula molecular

C16H34Cl2N2O4

Peso molecular

389.4 g/mol

Nombre IUPAC

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dichloride

InChI

InChI=1S/C16H34N2O4.2ClH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2

Clave InChI

BHCKTCGQZMCGAB-UHFFFAOYSA-L

SMILES

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-]

SMILES canónico

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-]

Key on ui other cas no.

67724-50-9
54063-57-9

Números CAS relacionados

67724-50-9 (Parent)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.